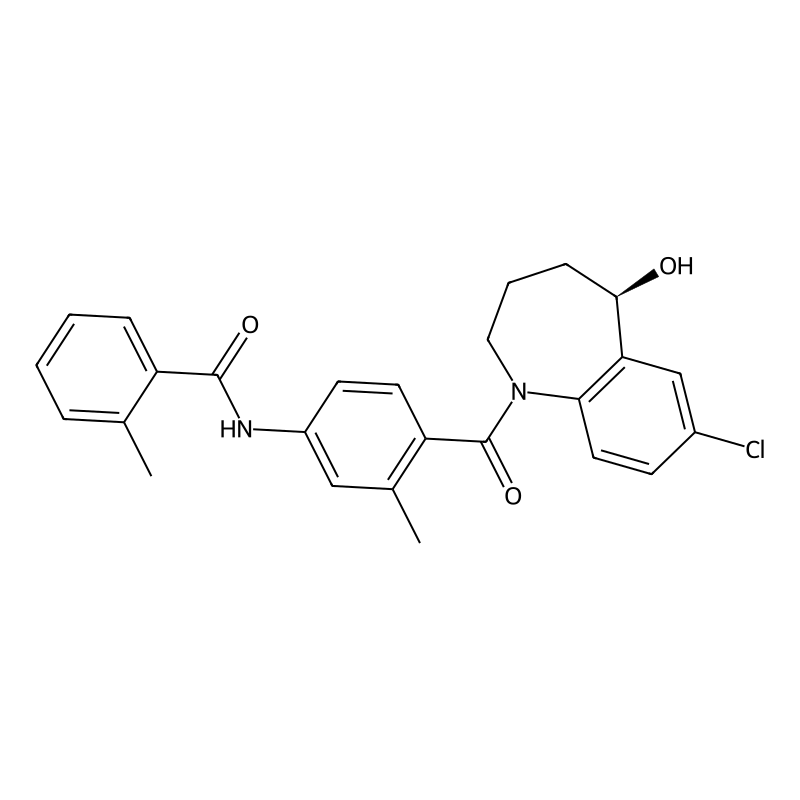(R)-(+)-Tolvaptan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
(R)-(+)-Tolvaptan is most extensively studied in the context of ADPKD, a genetic disorder characterized by the development of cysts in the kidneys. These cysts progressively enlarge, leading to kidney enlargement and ultimately kidney failure.
Several clinical trials have investigated the efficacy and safety of (R)-(+)-Tolvaptan in slowing the progression of ADPKD. The landmark TEMPO 3:4 trial demonstrated that (R)-(+)-Tolvaptan significantly slowed the decline in estimated glomerular filtration rate (eGFR), a marker of kidney function, compared to placebo in patients with ADPKD []. This finding has led to the approval of (R)-(+)-Tolvaptan for the treatment of ADPKD in several countries, including the United States, under the brand name Jynarque [].
Other Research Areas
Beyond ADPKD, (R)-(+)-Tolvaptan is being explored in other scientific research areas, including:
- Heart failure: Studies suggest that (R)-(+)-Tolvaptan may improve symptoms and outcomes in patients with heart failure by reducing fluid overload []. However, further investigation is needed to confirm its efficacy and safety in this context.
- Liver cirrhosis: (R)-(+)-Tolvaptan is being evaluated for its potential to manage ascites, a fluid buildup in the abdomen, in patients with liver cirrhosis []. Initial research shows promising results, but larger scale studies are required to determine its definitive role in this setting.
- Hyponatremia: (R)-(+)-Tolvaptan may be beneficial in treating hyponatremia, a condition characterized by low blood sodium levels. However, its use in this context requires careful monitoring due to potential side effects [].
(R)-(+)-Tolvaptan, also known by its chemical formula C26H25ClN2O3, is a chiral compound that exists as one of two enantiomers of tolvaptan. It is used clinically to manage conditions such as hyponatremia associated with congestive heart failure and autosomal dominant polycystic kidney disease. The compound operates by blocking the vasopressin V2 receptors in the kidneys, leading to increased free water clearance and elevated serum sodium levels .
Tolvaptan works by blocking the vasopressin V2 receptor in the kidneys. Vasopressin is a hormone that regulates water reabsorption in the kidneys. When vasopressin binds to the V2 receptor, it signals the kidneys to conserve water. Tolvaptan, by competitively binding to the V2 receptor, prevents this signaling, leading to increased water excretion and correcting hyponatremia [].
In ADPKD, vasopressin is thought to contribute to cyst growth in the kidneys. By blocking V2 receptors, tolvaptan may help slow down cyst growth and kidney function decline [].
The primary chemical reaction involving (R)-(+)-Tolvaptan is its interaction with the vasopressin V2 receptor. Upon binding to this receptor, (R)-(+)-Tolvaptan inhibits the action of vasopressin, which normally promotes water reabsorption in the renal collecting ducts. This antagonistic effect results in increased urine output and decreased urine osmolality. The compound undergoes metabolism primarily through the cytochrome P450 3A4 enzyme system, which can lead to various drug interactions due to its substrate properties .
(R)-(+)-Tolvaptan exhibits significant biological activity as a selective antagonist of the vasopressin V2 receptor. Its mechanism of action involves preventing vasopressin from binding to these receptors in the kidneys, thereby promoting diuresis (increased urine production) without significantly affecting electrolyte balance . This unique action makes it particularly beneficial for patients with conditions characterized by fluid overload.
The synthesis of (R)-(+)-Tolvaptan typically involves several steps starting from simpler organic compounds. The specific synthetic route may vary but generally includes:
- Formation of key intermediates through reactions such as alkylation and condensation.
- Resolution of racemic mixtures to isolate the (R)-enantiomer using chiral chromatography or other resolution techniques.
- Final steps that involve functional group transformations to yield the active compound .
(R)-(+)-Tolvaptan is primarily used in clinical settings for:
- Hyponatremia: It is indicated for treating low sodium levels in patients with congestive heart failure or cirrhosis.
- Autosomal Dominant Polycystic Kidney Disease: As Jynarque, it is used to slow kidney function decline in affected adults .
- Research: Its unique mechanism has made it a subject of study in various research contexts related to fluid balance and renal function.
(R)-(+)-Tolvaptan interacts with several substances that can influence its pharmacokinetics:
- Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 can increase blood levels of (R)-(+)-Tolvaptan, leading to potential toxicity.
- Grapefruit Juice: This can significantly elevate plasma concentrations of the drug due to its effect on metabolism .
- Diuretics: Concurrent use may enhance diuretic effects but also increases the risk of dehydration and electrolyte imbalances .
Several compounds share similarities with (R)-(+)-Tolvaptan in terms of their mechanism or therapeutic application. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Conivaptan | Vasopressin receptor antagonist | Administered intravenously; broader receptor activity |
| Lixivaptan | Vasopressin receptor antagonist | Developed for oral administration; less potent |
| Demeclocycline | Tetracycline antibiotic | Used off-label for hyponatremia; different mechanism |
| Aquaporin inhibitors | Block water channels | Target different pathways than vasopressin receptors |
(R)-(+)-Tolvaptan stands out due to its specificity for the V2 receptor and its established clinical use in managing hyponatremia and polycystic kidney disease.
XLogP3
UNII
Drug Indication
FDA Label
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]
Other CAS
331947-66-1
Biological Half Life
Dates
Ambrosy A, Goldsmith SR, Gheorghiade M: Tolvaptan for the treatment of heart failure: a review of the literature. Expert Opin Pharmacother. 2011 Apr;12(6):961-76. doi: 10.1517/14656566.2011.567267. Epub 2011 Mar 15. [PMID:21401442]
Yi S, Jeon H, Yoon SH, Cho JY, Shin SG, Jang IJ, Yu KS: Pharmacokinetics and pharmacodynamics of oral tolvaptan administered in 15- to 60-mg single doses to healthy Korean men. J Cardiovasc Pharmacol. 2012 Apr;59(4):315-22. doi: 10.1097/FJC.0b013e318241e89c. [PMID:22130104]
Nemerovski C, Hutchinson DJ: Treatment of hypervolemic or euvolemic hyponatremia associated with heart failure, cirrhosis, or the syndrome of inappropriate antidiuretic hormone with tolvaptan: a clinical review. Clin Ther. 2010 Jun;32(6):1015-32. doi: 10.1016/j.clinthera.2010.06.015. [PMID:20637957]








